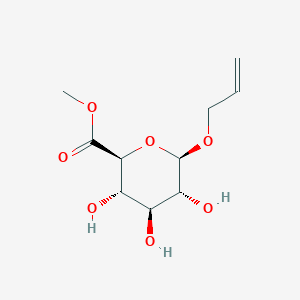
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate is a complex organic compound characterized by its multiple hydroxyl groups and an allyloxy substituent. This compound is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The stereochemistry of the compound is specified by the (2S,3S,4S,5R,6R) configuration, indicating the spatial arrangement of the substituents around the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is the protection of hydroxyl groups followed by the introduction of the allyloxy group through an allylation reaction. The final step often involves deprotection to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and the allyloxy substituent play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate: Lacks the allyloxy group, resulting in different chemical properties and reactivity.
Methyl (2S,3S,4S,5R,6R)-6-(methoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate: Contains a methoxy group instead of an allyloxy group, affecting its interactions and applications.
Uniqueness
The presence of the allyloxy group in Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate imparts unique chemical properties, such as increased reactivity in certain substitution reactions and potential for forming specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16O7 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-prop-2-enoxyoxane-2-carboxylate |
InChI |
InChI=1S/C10H16O7/c1-3-4-16-10-7(13)5(11)6(12)8(17-10)9(14)15-2/h3,5-8,10-13H,1,4H2,2H3/t5-,6-,7+,8-,10+/m0/s1 |
InChI Key |
SQMMJGKODLXRMJ-XWIWCORWSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC=C)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OCC=C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















